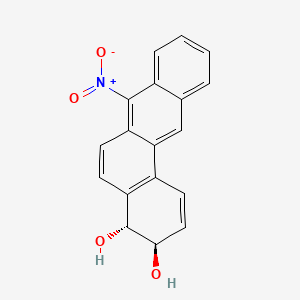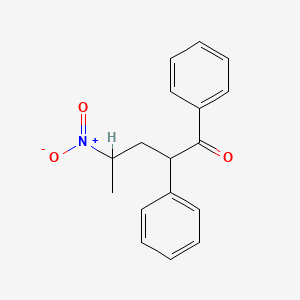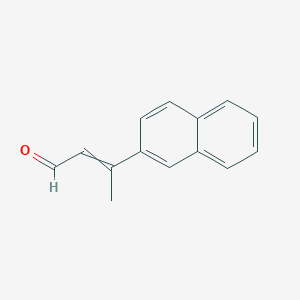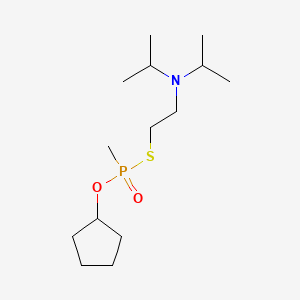
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is a derivative of 7-nitrobenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in scientific research due to its unique chemical properties and potential biological activities. It is characterized by the presence of a nitro group at the 7th position and a dihydrodiol group at the 3,4 positions of the benz(a)anthracene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitrobenz(a)anthracene-trans-3,4-dihydrodiol typically involves the nitration of benz(a)anthracene followed by dihydroxylation. The nitration process introduces a nitro group at the 7th position of benz(a)anthracene. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
The dihydroxylation step involves the addition of hydroxyl groups to the 3,4 positions of the nitrated benz(a)anthracene. This can be accomplished using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
There is no evidence that this compound has been produced in commercial quantities . Its production is primarily limited to research laboratories for scientific studies.
Analyse Des Réactions Chimiques
Types of Reactions
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at positions other than the nitro and dihydrodiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benz(a)anthracene derivatives.
Applications De Recherche Scientifique
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of PAHs and their derivatives.
Biology: The compound is used in studies to understand the metabolic pathways and biological effects of PAHs.
Medicine: Research on its potential carcinogenic and mutagenic properties helps in understanding cancer mechanisms.
Mécanisme D'action
The biological effects of 7-nitrobenz(a)anthracene-trans-3,4-dihydrodiol are primarily due to its metabolic activation. The compound undergoes enzymatic conversion to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The key molecular targets include cellular DNA and various enzymes involved in detoxification pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound without the nitro and dihydrodiol groups.
7-Nitrobenz(a)anthracene: Lacks the dihydrodiol group.
Benz(a)anthracene-trans-3,4-dihydrodiol: Lacks the nitro group.
Uniqueness
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is unique due to the presence of both the nitro and dihydrodiol groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its analogs .
Propriétés
Numéro CAS |
106624-77-5 |
|---|---|
Formule moléculaire |
C18H13NO4 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
(3R,4R)-7-nitro-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H13NO4/c20-16-8-7-12-14(18(16)21)6-5-13-15(12)9-10-3-1-2-4-11(10)17(13)19(22)23/h1-9,16,18,20-21H/t16-,18-/m1/s1 |
Clé InChI |
HXVOYNIFZXGULL-SJLPKXTDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])[C@H]([C@@H](C=C4)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])C(C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)






![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)


![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
